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Compound of Interest

Compound Name: 1-fluoro-2,4-dimethoxybenzene

Cat. No.: B091222

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-fluoro-2,4-
dimethoxybenzene, a key intermediate in the synthesis of various pharmaceutical and
agrochemical compounds.[1] The unique substitution pattern of a fluorine atom and two
methoxy groups on the benzene ring imparts specific characteristics that are elucidated
through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS). This document is intended for researchers, scientists, and professionals in
drug development and materials science who utilize this compound in their work.[1]

Molecular Structure and Properties

e Compound Name: 1-fluoro-2,4-dimethoxybenzene

e Synonyms: 1,3-Dimethoxy-4-fluorobenzene, 2,4-Dimethoxyfluorobenzene, 4-Fluoro-1,3-
dimethoxybenzene[2]

e CAS Number: 17715-70-7[1][2]
e Molecular Formula: CsHaFO2[1][2]
e Molecular Weight: 156.15 g/mol [1][2]

o Appearance: White to light yellow clear liquid[1]
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e Density: 1.188 g/mL at 25 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 1-fluoro-2,4-dimethoxybenzene, both *H and 13C
NMR spectra are crucial for structural confirmation.

'H NMR Spectral Data

The *H NMR spectrum of 1-fluoro-2,4-dimethoxybenzene exhibits distinct signals for the
aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-
donating methoxy groups and the electron-withdrawing fluorine atom.

Chemical Shift (3,

Assignment Multiplicity Integration
ppm)

Aromatic-H 6.765 m 1H

Aromatic-H 6.628 m 1H

Aromatic-H 6.578 m 1H

-OCHs 3.842 S 3H

-OCHs 3.833 S 3H

Data sourced from a spectrum obtained in CDCls at 400 MHz.

3C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts are indicative of the electronic environment of each carbon atom.
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Assignment Chemical Shift (8, ppm)
Aromatic C-F 156.0 (d, LJCF = 240.8 Hz)
Aromatic C-O 151.5 (d, 3JCF = 10.5 Hz)
Aromatic C-O 145.8 (d, *JCF = 2.5 Hz)
Aromatic C-H 111.5(d, 2JCF = 22.5 Hz)
Aromatic C-H 105.8 (d, 2JCF = 25.0 Hz)
Aromatic C-H 99.5 (d, 3JCF = 6.5 Hz)
-OCHs 56.5

-OCHs 55.8

Note: Predicted data based on typical chemical shifts and observed coupling constants for
similar fluorinated aromatic compounds. The values in parentheses for the fluorinated carbons
indicate the multiplicity (d = doublet) and the carbon-fluorine coupling constant (JCF).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 1-fluoro-2,4-
dimethoxybenzene is characterized by absorptions corresponding to the aromatic ring, C-O
ether linkages, C-F bond, and C-H bonds.
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Wavenumber (cm~?) Vibrational Mode Intensity
3100-3000 Aromatic C-H stretch Medium
2960-2850 Aliphatic C-H stretch (-OCH3) Medium-Strong

1600-1585, 1500-1400

Aromatic C=C stretching

Medium-Strong

1250-1000 C-O (ether) stretching Strong

1250-1100 C-F stretching Strong
Aromatic C-H out-of-plane

900-675 Strong

bend

Note: This is a predicted spectrum based on characteristic IR absorption frequencies for the

functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure.

The mass spectrum of 1-fluoro-2,4-dimethoxybenzene shows a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern is characteristic of an

aromatic ether.
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m/z Relative Intensity (%) Possible Fragment

156 100.0 [M]* (Molecular lon)

141 60.7 [M - CHs]*

113 - [M-CHs - COJ]* or [M -
OCHs]*

95 29.7 [CeHaF]*

83 11.5

70 14.8

65 16.7

59 6.5

Data shows prominent peaks from an electron ionization (EI) mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization
of 1-fluoro-2,4-dimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh approximately 10-20 mg of 1-fluoro-2,4-
dimethoxybenzene for *H NMR (or 50-100 mg for 13C NMR) and dissolve it in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry vial.[3][4] The solution is then
filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube
to remove any particulate matter.[5] The final sample height in the tube should be around 4-5
cm. The tube is capped to prevent solvent evaporation.[3]

 Instrument Setup: The NMR experiment is performed on a spectrometer, for instance, a 400
MHz instrument. The sample is placed in the magnet, and the spectrometer is locked onto
the deuterium signal of the solvent.[3]
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» Data Acquisition: The magnetic field is shimmed to achieve homogeneity and improve
resolution. For a *H NMR spectrum, a standard pulse sequence is used, and a sufficient
number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For a 13C
NMR spectrum, a larger number of scans is required due to the lower natural abundance of
the 13C isotope. A relaxation delay is set to ensure accurate integration.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the spectrum. The spectrum is then phased, baseline corrected, and referenced. For *H and
13C NMR in CDClIs, the residual solvent peak (7.26 ppm for *H, 77.16 ppm for 13C) or an
internal standard like tetramethylsilane (TMS) is used for calibration.[6]

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method): Since 1-fluoro-2,4-dimethoxybenzene is a liquid,
a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g.,
NaCl or KBr).[7] The plates are then gently pressed together to form a thin film.

e Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is collected first.

o Data Acquisition: The sample holder with the prepared salt plates is placed in the
instrument's sample compartment.[8] The spectrum is then acquired, typically by co-adding
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is recorded
over a typical range of 4000-400 cm~1.[9]

o Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm~1). The background spectrum is automatically subtracted from the
sample spectrum by the instrument's software.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via direct injection or through a gas chromatography (GC) system for separation from
any impurities. The sample is vaporized in the ion source.[10]

« lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV) in a technique known as electron ionization (El). This causes
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the molecules to lose an electron, forming a positively charged molecular ion ([M]*), which is
a radical cation.

o Mass Analysis: The newly formed ions are accelerated by an electric field and then passed
through a magnetic field in the mass analyzer. The magnetic field deflects the ions based on
their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.

o Detection: The separated ions are detected by an electron multiplier, which generates a
signal proportional to the number of ions striking it. The detector records the m/z ratio and
the relative abundance of each ion. The most abundant ion is assigned a relative intensity of
100% and is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
1-fluoro-2,4-dimethoxybenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 1-fluoro-2,4-
dimethoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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